3-acetamido-1-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-Acetamido-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mechanism of Action
Target of Action
The primary target of 3-acetamido-1-methyl-1H-pyrazole-5-carboxylic acid is D-amino acid oxidase (DAO) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids . It plays a crucial role in the metabolism of D-amino acids and is involved in several physiological and pathological processes .
Mode of Action
This compound acts as a potent and selective inhibitor of DAO . It binds to DAO and prevents it from catalyzing the oxidation of D-amino acids . This inhibition can protect DAO cells from oxidative stress induced by D-serine .
Biochemical Pathways
The inhibition of DAO by this compound affects the metabolism of D-amino acids . By preventing the oxidation of D-amino acids, this compound can alter the concentrations of these amino acids and their corresponding keto acids in the body . The downstream effects of these changes on various biochemical pathways are currently under investigation.
Pharmacokinetics
It is known to besoluble in dimethyl sulfoxide (DMSO) , which suggests that it may have good bioavailability.
Result of Action
The inhibition of DAO by this compound can lead to a decrease in the production of keto acids from D-amino acids . This can protect DAO cells from oxidative stress induced by D-serine . Additionally, this compound specifically prevents formalin-induced tonic pain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of DMSO can enhance its solubility and potentially improve its bioavailability Other factors, such as pH, temperature, and the presence of other substances, may also affect its action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetamido-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 1,3-diketones with hydrazines, followed by acylation to introduce the acetamido group . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as one-pot multicomponent processes or the use of transition-metal catalysts . These methods aim to increase yield and reduce the number of steps required for synthesis, making the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with ketone or aldehyde groups, while reduction can produce alcohols .
Scientific Research Applications
3-Acetamido-1-methyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-5-carboxylic acid: This compound is structurally similar but lacks the acetamido group.
5-Amino-1-methylpyrazole-4-carboxylic acid: Another similar compound with an amino group instead of the acetamido group.
Uniqueness
3-Acetamido-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the acetamido group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-acetamido-2-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-4(11)8-6-3-5(7(12)13)10(2)9-6/h3H,1-2H3,(H,12,13)(H,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENUAZCUKMBNQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C(=C1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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